molecular formula C20H29ClN2O3 B4565564 2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol

2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol

Cat. No.: B4565564
M. Wt: 380.9 g/mol
InChI Key: VVXVXPPXCQDTJB-UHFFFAOYSA-N
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Description

2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C20H29ClN2O3 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.1866705 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Metabolism and Oxidative Processes

Research into the enzymatic metabolism of similar compounds, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, reveals insights into oxidative processes. The study found that Lu AA21004 is metabolized in the human liver to various metabolites through oxidation catalyzed by several cytochrome P450 enzymes. This process involves the formation of hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazine, and benzylic alcohol, which further oxidizes to corresponding benzoic acid. Enzyme kinetic parameters highlighted the role of CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase in these metabolic pathways (Hvenegaard et al., 2012).

Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of related compounds provide valuable knowledge on the chemical properties and potential applications of 2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol. For instance, the solventless cyclocondensation process for synthesizing benzoxazole derivatives and the optimal conditions for synthesizing 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol highlight the importance of reaction conditions in determining yield and purity. Such knowledge can be applied to optimize the synthesis process of the target compound for research or industrial purposes (Saeed et al., 2021); (Wang Jin-peng, 2013).

Antimicrobial and Antifungal Studies

The exploration of new pyridine derivatives reveals potential antimicrobial and antifungal applications. For example, the synthesis and microbial studies of new pyridine derivatives, including their antibacterial and antifungal activities, underscore the potential of such compounds in addressing microbial resistance. This research suggests that similar structures, including this compound, could be investigated for their antimicrobial and antifungal efficacy (Patel & Agravat, 2007).

Pharmacological Applications

The synthesis of amino-alcohols related to Benzhexol, where structural modifications have been made to the cyclohexyl group and the piperidine ring, showcases the potential for designing new pharmacological agents. The investigation into the effects of these modifications on pharmacological activity could provide insights into the development of novel therapeutic agents with improved efficacy and safety profiles. Research in this area may guide the pharmacological application of this compound and related compounds (Greenhill, 1970).

Properties

IUPAC Name

2-[4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3/c21-18-11-20-19(25-14-26-20)10-15(18)12-22-7-8-23(17(13-22)6-9-24)16-4-2-1-3-5-16/h10-11,16-17,24H,1-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXVXPPXCQDTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol
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2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol
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2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol
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2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol
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2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol
Reactant of Route 6
2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.